physicochemical properties and molecular weight of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide
physicochemical properties and molecular weight of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide
An in-depth technical analysis of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide reveals a highly versatile halogenated scaffold with significant applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors, providing a mechanistic breakdown of its physicochemical properties, structural advantages, and self-validating synthetic protocols.
Executive Summary & Molecular Architecture
5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS: 433969-36-9), also known by its synonym 5-bromo-N-isopentylnicotinamide, is a functionalized nicotinamide derivative. The molecular architecture consists of a central pyridine-3-carboxamide core, modified by a bromine atom at the 5-position and an isopentyl (3-methylbutyl) aliphatic chain on the amide nitrogen.
This specific substitution pattern is not arbitrary; it is designed to precisely tune the steric and electronic parameters of the molecule, making it an ideal building block for fragment-based drug design (FBDD) and lead optimization.
Physicochemical Profiling and Lipinski’s Rule of Five
To understand the pharmacokinetic potential of this compound, we must analyze its core physicochemical properties. The quantitative data is summarized in the table below:
| Property | Value | Causality & Pharmacokinetic Implication |
| CAS Number | 433969-36-9 | Standard registry identifier for the compound [1]. |
| Molecular Formula | C₁₁H₁₅BrN₂O | Defines the atomic composition and isotopic distribution. |
| Molecular Weight | 271.15 g/mol | Optimal for early-stage drug discovery; allows for further functionalization without exceeding the 500 g/mol limit of Lipinski's Rule. |
| H-Bond Donors (HBD) | 1 | Contributed by the amide (NH). Ensures favorable target binding without excessive desolvation penalties. |
| H-Bond Acceptors (HBA) | 2 | Contributed by the amide carbonyl (C=O) and pyridine nitrogen. |
| Rotatable Bonds | 5 | The isopentyl chain provides flexibility, enabling induced-fit interactions within hydrophobic protein pockets. |
| Topological PSA | ~41.9 Ų | Well below the 90 Ų threshold, indicating excellent potential for Blood-Brain Barrier (BBB) permeability and CNS targeting. |
Mechanistic Insight: The introduction of the 5-bromo substituent serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the otherwise polar nicotinamide core. Second, the electron-withdrawing nature of the bromine atom creates a "sigma-hole," enabling highly directional halogen bonding with Lewis base residues (such as backbone carbonyls) in target protein binding sites. Meanwhile, the N-(3-methylbutyl) chain acts as a hydrophobic anchor, driving entropy-favored binding events by displacing ordered water molecules from lipophilic pockets.
Physicochemical property logic and structure-activity relationship (SAR) mapping.
Synthetic Methodology: Self-Validating Amidation Protocol
The synthesis of 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide is typically achieved via the amidation of 5-bromonicotinic acid [2]. To ensure high yield and prevent side reactions (such as unreacted starting material or racemization in complex derivatives), we employ a HATU-mediated coupling strategy [3].
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over traditional carbodiimides (like EDC or DCC) because it rapidly converts the carboxylic acid into a highly reactive O-acyl(tetramethyl)isouronium salt, driving the reaction kinetics forward even with sterically hindered amines.
Step-by-Step Experimental Workflow
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Activation Phase: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 5-bromonicotinic acid in anhydrous N,N-Dimethylformamide (DMF).
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Causality: Anhydrous conditions are critical. The presence of water will prematurely hydrolyze the active ester intermediate back to the starting carboxylic acid, destroying the reaction yield.
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Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to initiate the HATU mechanism but is too bulky to compete with the primary amine during the nucleophilic acyl substitution phase.
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Coupling Reagent: Add 1.2 equivalents of HATU and stir at room temperature for 15–30 minutes until the solution turns a characteristic pale yellow, indicating the formation of the active HOAt ester.
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Amidation: Dropwise, add 1.2 equivalents of 3-methylbutan-1-amine (isopentylamine). Stir the reaction at room temperature for 2 to 4 hours. Reaction progress should be monitored via LC-MS.
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Self-Validating Work-up: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Causality: This is a self-validating purification system. The acidic wash strictly removes unreacted isopentylamine and DIPEA. The basic wash strictly removes unreacted 5-bromonicotinic acid and the acidic HOAt byproduct. If executed correctly, the organic layer will exclusively contain the neutral target amide. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Step-by-step synthetic workflow for 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide.
Analytical Characterization Standards
To guarantee scientific integrity, the isolated compound must pass rigorous analytical validation:
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LC-MS (Liquid Chromatography-Mass Spectrometry): The compound must exhibit a distinct isotopic doublet in the mass spectrum at m/z 271.0 and m/z 273.0 ([M+H]⁺) in a near 1:1 ratio. This is the definitive signature of the ⁷⁹Br and ⁸¹Br isotopes, confirming the retention of the halogen atom during synthesis.
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¹H-NMR (Proton Nuclear Magnetic Resonance): The electron-withdrawing nature of both the bromine atom and the carboxamide group will heavily deshield the pyridine ring protons, pushing them downfield (typically >8.0 ppm). The isopentyl group will be validated by a distinct multiplet for the CH moiety and a strong doublet integrating to 6 protons around 0.9 ppm, corresponding to the terminal gem-dimethyl groups.
References
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Semantic Scholar. "Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and LDA in THF." Heterocycles, Vol. 45, No. 10. Available at:[Link]
